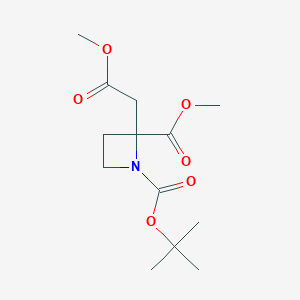

1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate

Description

1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate (CAS: 2055118-98-2) is a nitrogen-containing heterocyclic compound with a four-membered azetidine ring. Its molecular formula is C₁₃H₂₁NO₆, and it has a molecular weight of 287.31 g/mol . The structure features two ester groups: a tert-butoxycarbonyl (Boc) group at position 1 and a methyl ester at position 2. Additionally, the azetidine ring is substituted at position 2 with a 2-methoxy-2-oxoethyl moiety, introducing both ester and alkyl functionalities.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-7-6-13(14,10(16)19-5)8-9(15)18-4/h6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBKGCLOQLNBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1(CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the tert-butyl and methyl groups: These groups are often introduced via alkylation reactions using appropriate alkyl halides.

Addition of the methoxy and oxoethyl groups: These functional groups can be incorporated through esterification or acylation reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxoethyl groups, leading to the formation of new derivatives.

Hydrolysis: Acidic or basic hydrolysis can break down the ester bonds, yielding carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, leveraging its unique chemical structure.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell division processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Key Observations:

Ring Size and Strain :

- Azetidine (4-membered ring) exhibits higher ring strain compared to pyrrolidine (5-membered) and piperidine (6-membered), making it more reactive in ring-opening or functionalization reactions .

- Piperidine derivatives (e.g., 3-oxopiperidine) show greater conformational flexibility and stability, as seen in their use in Dieckmann cyclization reactions .

Substituent Effects :

- The 2-methoxy-2-oxoethyl group in the target compound introduces both steric bulk and additional ester functionality, which may influence reactivity in nucleophilic acyl substitution or hydrolysis .

- Fluorine (e.g., in 4-fluoropyrrolidine) enhances electronegativity and metabolic stability, whereas hydroxyl groups (e.g., 4-hydroxypyrrolidine) enable hydrogen bonding, critical for drug-receptor interactions .

Biological Activity

1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 227.26 g/mol

- CAS Number : 1105662-87-0

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, indicating its usefulness in treating infections.

- Anticancer Activity : Initial investigations have indicated that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further exploration into its mechanisms and efficacy.

Antimicrobial Activity

A study conducted on various derivatives of azetidine compounds, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for potential therapeutic applications.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary toxicity studies have indicated that at therapeutic doses, this compound exhibits minimal adverse effects on liver and kidney function in animal models.

Q & A

Q. Which statistical tools are optimal for analyzing reaction yield data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.